tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate: is a complex organic compound that features a tert-butyl group, a phenylethyl group, and a prop-2-enamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize output .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions and is valuable in the development of new materials .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways[7][7].
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions[8][8].
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- tert-butyl N-(2-phenylethyl)carbamate
- tert-butyl N-(2-prop-2-enamido)ethylcarbamate
- tert-butyl N-(2-aminoethyl)carbamate
Uniqueness: tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-phenylethyl(prop-2-enoyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-5-16(21)20(13-11-15-9-7-6-8-10-15)14-12-19-17(22)23-18(2,3)4/h5-10H,1,11-14H2,2-4H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZUQWLYBBWORD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCC1=CC=CC=C1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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